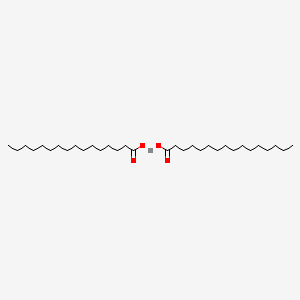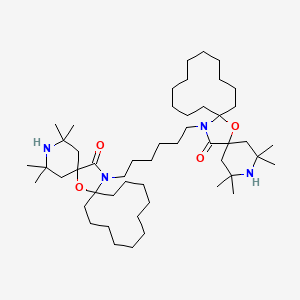
Octyl 2-cyano-3-ethoxy-2-propenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octyl 2-cyano-3-ethoxy-2-propenoate: is a chemical compound with the molecular formula C13H19NO3. It is an ester derived from 2-cyano-3-ethoxy-2-propenoic acid and octanol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Octyl 2-cyano-3-ethoxy-2-propenoate typically involves the esterification of 2-cyano-3-ethoxy-2-propenoic acid with octanol. This reaction is catalyzed by an acid, such as p-toluene sulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Octyl 2-cyano-3-ethoxy-2-propenoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield 2-cyano-3-ethoxy-2-propenoic acid and octanol.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed:
Hydrolysis: 2-cyano-3-ethoxy-2-propenoic acid and octanol.
Reduction: Octyl 2-amino-3-ethoxy-2-propenoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Octyl 2-cyano-3-ethoxy-2-propenoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various functionalized compounds through reactions such as Michael addition and Knoevenagel condensation .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving ester hydrolysis. It also serves as a model substrate for investigating the activity of esterases and lipases .
Medicine: Its ester bond can be hydrolyzed in vivo to release active pharmaceutical ingredients in a controlled manner .
Industry: In the industrial sector, this compound is used in the formulation of adhesives, coatings, and polymers. Its ability to undergo polymerization reactions makes it valuable in the production of specialty materials .
Mécanisme D'action
The mechanism of action of Octyl 2-cyano-3-ethoxy-2-propenoate involves its interaction with various molecular targets. The ester bond can be hydrolyzed by esterases, leading to the release of 2-cyano-3-ethoxy-2-propenoic acid and octanol. The cyano group can undergo further chemical transformations, such as reduction to an amine, which can interact with biological targets .
Comparaison Avec Des Composés Similaires
Ethyl 2-cyano-3-ethoxy-2-propenoate: Similar structure but with an ethyl group instead of an octyl group.
Methyl 2-cyano-3-ethoxy-2-propenoate: Similar structure but with a methyl group instead of an octyl group.
Uniqueness: Octyl 2-cyano-3-ethoxy-2-propenoate is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This longer chain can influence its solubility, reactivity, and interactions with biological systems .
Propriétés
Numéro CAS |
64845-29-0 |
|---|---|
Formule moléculaire |
C14H23NO3 |
Poids moléculaire |
253.34 g/mol |
Nom IUPAC |
octyl (E)-2-cyano-3-ethoxyprop-2-enoate |
InChI |
InChI=1S/C14H23NO3/c1-3-5-6-7-8-9-10-18-14(16)13(11-15)12-17-4-2/h12H,3-10H2,1-2H3/b13-12+ |
Clé InChI |
INVKMHYTHYOYJS-OUKQBFOZSA-N |
SMILES isomérique |
CCCCCCCCOC(=O)/C(=C/OCC)/C#N |
SMILES canonique |
CCCCCCCCOC(=O)C(=COCC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


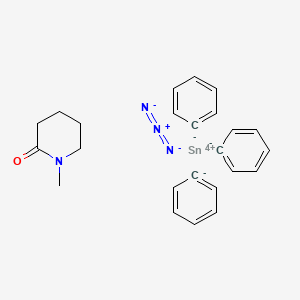


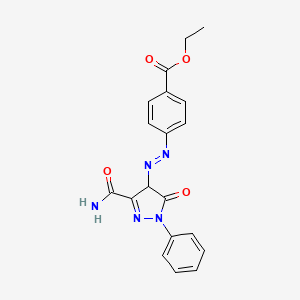
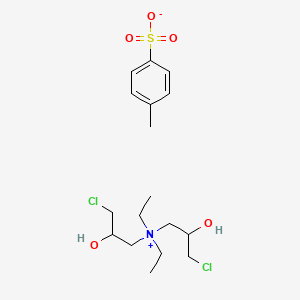


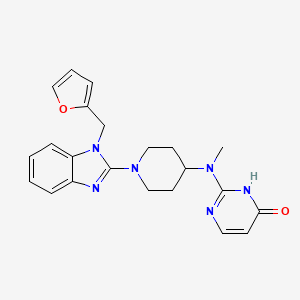
![2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-1,3-dimethyl-1H-benzimidazolium acetate](/img/structure/B12698922.png)
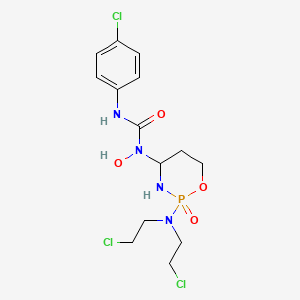
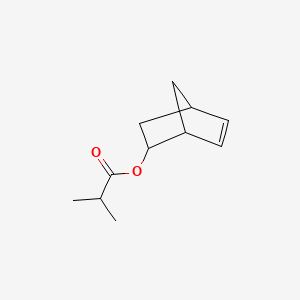
![(E)-but-2-enedioic acid;8-[2-hydroxy-3-(propan-2-ylamino)propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12698937.png)
